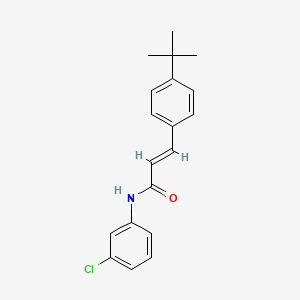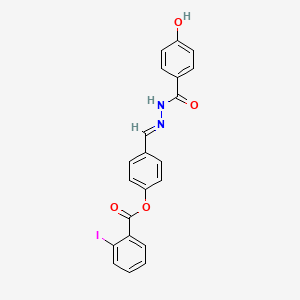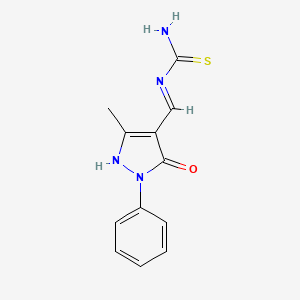
3-(4-(Hexyloxy)-3-methoxyphenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(Hexyloxy)-3-methoxyphenyl)acrylic acid: is an organic compound characterized by the presence of a phenyl ring substituted with hexyloxy and methoxy groups, and an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Hexyloxy)-3-methoxyphenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-hydroxy-3-methoxybenzaldehyde and 1-bromohexane.
Etherification: The hydroxyl group of 4-hydroxy-3-methoxybenzaldehyde is etherified using 1-bromohexane in the presence of a base such as potassium carbonate, yielding 4-(hexyloxy)-3-methoxybenzaldehyde.
Knoevenagel Condensation: The aldehyde group of 4-(hexyloxy)-3-methoxybenzaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base like piperidine, forming this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.
Reduction: Reduction of the acrylic acid moiety can yield saturated derivatives.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: 3-(4-(Hexyloxy)-3-formylphenyl)acrylic acid.
Reduction: 3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 3-(4-(Hexyloxy)-3-methoxyphenyl)acrylic acid serves as a building block for more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the synthesis of polymers and advanced materials.
Biology and Medicine
The compound’s structural features suggest potential biological activity. It could be explored for its effects on cellular pathways, enzyme inhibition, or as a precursor for drug development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, coatings, and as a monomer in polymer synthesis. Its unique properties might also find applications in the development of organic electronic materials.
Mécanisme D'action
The mechanism by which 3-(4-(Hexyloxy)-3-methoxyphenyl)acrylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The acrylic acid moiety can participate in Michael addition reactions, potentially modifying biomolecules or synthetic polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methoxyphenyl)acrylic acid: Lacks the hexyloxy group, which may affect its solubility and reactivity.
3-(4-(Butyloxy)-3-methoxyphenyl)acrylic acid:
Uniqueness
The presence of both hexyloxy and methoxy groups in 3-(4-(Hexyloxy)-3-methoxyphenyl)acrylic acid provides a unique combination of hydrophobic and hydrophilic characteristics, enhancing its versatility in various chemical and industrial applications.
This detailed overview highlights the significance and potential of this compound in multiple domains, from synthetic chemistry to industrial applications
Propriétés
Formule moléculaire |
C16H22O4 |
|---|---|
Poids moléculaire |
278.34 g/mol |
Nom IUPAC |
(E)-3-(4-hexoxy-3-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H22O4/c1-3-4-5-6-11-20-14-9-7-13(8-10-16(17)18)12-15(14)19-2/h7-10,12H,3-6,11H2,1-2H3,(H,17,18)/b10-8+ |
Clé InChI |
HNFBZVATEOWBTI-CSKARUKUSA-N |
SMILES isomérique |
CCCCCCOC1=C(C=C(C=C1)/C=C/C(=O)O)OC |
SMILES canonique |
CCCCCCOC1=C(C=C(C=C1)C=CC(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}acetamide](/img/structure/B11991166.png)





![3-(1H-benzimidazol-1-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11991190.png)
![2-((2-(4,5-Dihydro-1H-benzo[g]indazole-3-carbonyl)hydrazono)methyl)benzoic acid](/img/structure/B11991193.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991198.png)




![N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide](/img/structure/B11991233.png)
